molecular formula C9H7ClS B14066650 4-Chloro-3-methylbenzo[b]thiophene

4-Chloro-3-methylbenzo[b]thiophene

Cat. No.: B14066650
M. Wt: 182.67 g/mol
InChI Key: WHLYALANBFCPKU-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their five-membered ring structure containing one sulfur atom. This particular compound has a chlorine atom at the 4-position and a methyl group at the 3-position on the benzothiophene ring. Thiophene derivatives, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Chloro-3-methylbenzo[b]thiophene involves the aryne reaction with alkynyl sulfides. This one-step synthesis is advantageous due to its efficiency and the ability to introduce various functional groups . The reaction typically involves the use of o-silylaryl triflates and alkynyl sulfides under specific conditions to yield the desired benzothiophene derivative.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used for producing aminothiophene derivatives . While specific industrial methods for this compound are not detailed, similar large-scale synthetic routes are likely employed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylbenzo[b]thiophene in medicinal applications often involves its interaction with specific molecular targets. For example, in anticancer research, it has been shown to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . By downregulating Mcl-1, the compound can induce apoptosis in cancer cells and enhance the efficacy of other anticancer drugs.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3-methylbenzo[b]thiophene include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other thiophene derivatives.

Properties

IUPAC Name

4-chloro-3-methyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLYALANBFCPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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